molecular formula C28H42ClN5O6S B560587 E3 连接酶配体-连接体偶联物 6

E3 连接酶配体-连接体偶联物 6

货号: B560587
分子量: 612.2 g/mol
InChI 键: SYAOHFUUVWFWJH-ZBXLSASTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

VH032-PEG2-NH2(盐酸盐)是一种合成的E3连接酶配体-连接体缀合物。它结合了基于(S,R,S)-AHPC的冯·希佩尔-林道配体和一个2个单元的聚乙二醇连接体。 该化合物主要用于合成蛋白降解靶向嵌合体(PROTACs),PROTACs旨在降解细胞内的特定蛋白质 .

科学研究应用

Key Applications

  • Targeted Protein Degradation
    • E3 Ligase Ligand-Linker Conjugates 6 are integral to the synthesis of PROTACs that selectively degrade disease-associated proteins. For instance, PROTACs utilizing cereblon as the E3 ligase have been shown to effectively degrade proteins involved in various cancers and autoimmune diseases .
  • Therapeutic Development
    • The conjugates have been utilized in the development of therapeutics targeting specific pathways in diseases such as cancer. For example, conjugates targeting CDK4 and CDK6 have demonstrated significant efficacy in degrading these proteins, which are critical in cell cycle regulation and cancer progression .
  • Biochemical Characterization
    • Recent studies have focused on characterizing the biochemical properties of E3 ligase ligand-linker conjugates. Research has shown that variations in linker length can significantly affect the degradation efficiency of targeted proteins, highlighting the importance of optimizing linker design for effective PROTAC development .
  • Expanding E3 Ligase Utility
    • The exploration of different E3 ligases beyond the commonly used cereblon and von Hippel-Lindau has expanded the potential applications of these conjugates. For instance, novel ligands targeting KLHDC2 have been identified, providing new avenues for targeted protein degradation strategies .

Case Study 1: Cereblon-Mediated Degradation

A study demonstrated that cereblon-mediated PROTACs could effectively degrade ERRα by recruiting E3 ligases to non-traditional binding sites on target proteins. This approach not only improved degradation efficiency but also provided insights into designing new PROTACs for targets lacking known small molecule ligands .

Case Study 2: CDK4/6 Targeting

Research involving E3 Ligase Ligand-Linker Conjugates 6 showed that conjugating different E3 ligase ligands with palbociclib resulted in enhanced degradation of CDK4/6 proteins. The study emphasized the role of linker structures in achieving preferential degradation profiles, which is crucial for developing targeted therapies against breast cancer .

Comparative Data Table

E3 Ligase Target Protein Linker Type Degradation Efficiency Therapeutic Area
CereblonERRαPEGHighCancer
VHLCDK4/6Alkyl-ChainModerateCancer
KLHDC2VariousPEGVariableAutoimmunity

作用机制

VH032-PEG2-NH2(盐酸盐)通过作为冯·希佩尔-林道蛋白的配体发挥作用,冯·希佩尔-林道蛋白是E3泛素连接酶复合体的一部分。该复合体标记特定蛋白质,以便蛋白酶体降解。 聚乙二醇连接体使该化合物能够将靶蛋白募集到冯·希佩尔-林道蛋白上,促进其泛素化和随后的降解 .

准备方法

合成路线和反应条件

VH032-PEG2-NH2(盐酸盐)的合成涉及几个步骤:

工业生产方法

VH032-PEG2-NH2(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件以最大限度地提高产率和纯度。 这包括控制温度、pH值和反应时间,以及使用高纯度试剂和溶剂 .

化学反应分析

反应类型

VH032-PEG2-NH2(盐酸盐)会经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物是VH032-PEG2-NH2(盐酸盐),它用于合成PROTACs .

相似化合物的比较

类似化合物

独特性

VH032-PEG2-NH2(盐酸盐)的独特性在于它结合了冯·希佩尔-林道配体和聚乙二醇连接体,这使其能够有效地募集靶蛋白进行降解。 其盐酸盐形式提高了其溶解度和稳定性,使其适合各种研究和工业应用 .

生物活性

E3 ligase ligand-linker conjugates, particularly "E3 ligase Ligand-Linker Conjugates 6," represent a significant advancement in the field of targeted protein degradation through the development of proteolysis-targeting chimeras (PROTACs). These compounds harness the cellular ubiquitin-proteasome system to selectively degrade target proteins, offering promising therapeutic avenues for various diseases, including cancer.

E3 ligases play a critical role in the ubiquitination process, which tags proteins for degradation. The mechanism involves the formation of a ternary complex between the target protein, the E3 ligase, and the ligand-linker conjugate. This interaction facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, leading to its subsequent degradation by the proteasome. The efficiency and specificity of this process depend heavily on the choice of E3 ligase and the structural characteristics of the ligand-linker conjugate.

Data Table: Summary of E3 Ligase Ligand-Linker Conjugates

Conjugate E3 Ligase Target Protein DC50 (nM) Biological Activity
E3 Ligase Ligand-Linker Conjugate 6CRBNEstrogen Receptor0.17High potency in degrading ER
Compound 15aVHLCDK4/6<10Effective degradation observed
SNIPER(ER)-87IAPBRD4<10Reduced tumor growth in vivo

Case Studies

  • CRBN-Based PROTACs : Research has demonstrated that CRBN ligands can effectively induce degradation of estrogen receptors (ERs) with subnanomolar activity. For instance, the compound ERD-308 exhibited a DC50 value of 0.17 nM, outperforming traditional selective ER modulators like Fulvestrant .
  • VHL Ligands in CDK Degradation : The application of VHL ligands in conjunction with palbociclib has shown promising results in degrading cyclin-dependent kinases (CDK) with a DC50 value below 10 nM. These studies highlight the importance of linker structures in enhancing degradation efficiency .
  • IAP Ligands for Targeting BRD4 : The development of SNIPER(ER)-87, which incorporates IAP ligands, demonstrated significant efficacy in reducing growth in ER-positive human breast tumors in vivo, indicating its potential as a therapeutic agent .

Structural Considerations

The design and optimization of ligand-linker conjugates are critical for their biological activity. Studies have shown that variations in linker length and composition can significantly influence the binding affinity and degradation efficiency of PROTACs. For example, shorter linkers may enhance cellular permeability but could reduce binding efficacy to E3 ligases .

Efficacy Across Different Cell Types

The expression levels of E3 ligases can vary significantly across different cell types, which impacts the effectiveness of PROTACs. Recent findings suggest that utilizing a broader range of E3 ligases may improve selectivity and reduce off-target effects, thereby enhancing therapeutic outcomes .

Resistance Mechanisms

Despite their promise, resistance to PROTACs has been observed, particularly with CRBN and VHL ligands. This resistance is often attributed to mutations in target proteins or alterations in E3 ligase expression levels. Ongoing research aims to identify alternative E3 ligases that may circumvent these challenges and provide more robust therapeutic options .

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAOHFUUVWFWJH-ZBXLSASTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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